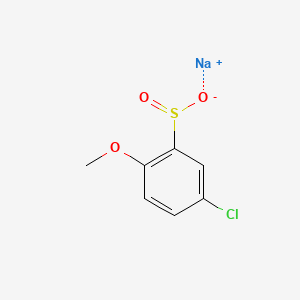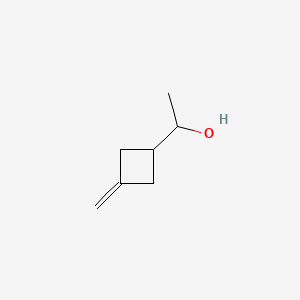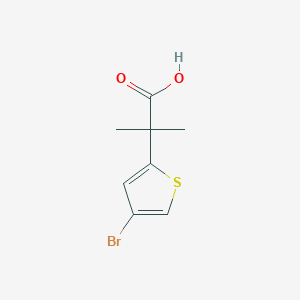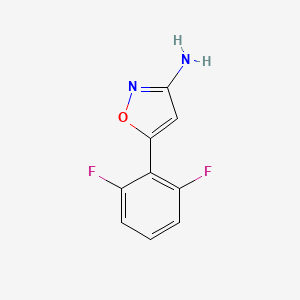![molecular formula C13H19ClFN3O2 B13532811 Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a piperazine ring substituted with a methyl group and a 3-amino-2-fluorophenyl group, making it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride typically involves the following steps:
-
Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Substitution with the Amino-Fluorophenyl Group: : The introduction of the 3-amino-2-fluorophenyl group can be achieved through nucleophilic substitution reactions. Common reagents for this step include 3-amino-2-fluorobenzyl chloride and a suitable base.
-
Esterification: : The final step involves the esterification of the piperazine derivative with methyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
-
Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
-
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide to replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:
-
Medicinal Chemistry: : This compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
-
Organic Synthesis: : It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
-
Biological Studies: : The compound can be employed in biological assays to study its effects on various biological pathways and targets.
-
Industrial Applications: : It can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
作用機序
The mechanism of action of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and specificity are necessary to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and a fluorinated aromatic group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H19ClFN3O2 |
|---|---|
分子量 |
303.76 g/mol |
IUPAC名 |
methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H |
InChIキー |
FSORDZJUDCHXBX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


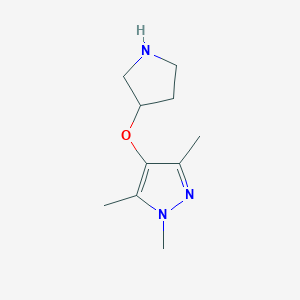
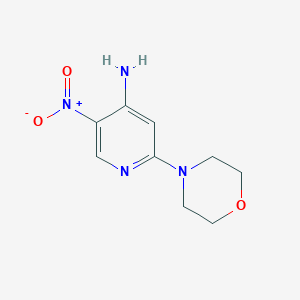

![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
